molecular formula C17H12N4OS2 B2546933 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 941463-28-1

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2546933
CAS No.: 941463-28-1
M. Wt: 352.43
InChI Key: IBZWIPGABHXKAQ-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole moiety linked via a phenyl ring to a 4-methyl-1,2,3-thiadiazole-5-carboxamide group. The benzo[d]thiazole scaffold is widely recognized in medicinal chemistry for its role in antitumor, antimicrobial, and kinase-inhibiting agents due to its planar structure and ability to intercalate with biomolecules .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c1-10-15(24-21-20-10)16(22)18-12-6-4-5-11(9-12)17-19-13-7-2-3-8-14(13)23-17/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZWIPGABHXKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkoxycarbonylation for Carboxamide Precursor Formation

The alkoxycarbonylation of halide intermediates serves as a pivotal step. For example, a compound of Formula (III) (where X = Br or I) undergoes palladium-catalyzed carbonylation in the presence of carbon monoxide and ethanol. Key conditions include:

  • Catalyst : Pd(OAc)₂ or Pd(PPh₃)₂Cl₂.
  • Ligand : Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) to stabilize the palladium center.
  • Solvent : Ethanol or ethanol/methyl tert-butyl ether mixtures.
  • Temperature : 63–67°C, optimized to 65°C for maximum yield.
  • Base : Sodium acetate or triethylamine to neutralize HBr byproducts.

This step yields the ethyl ester intermediate, which is subsequently hydrolyzed to the carboxylic acid and converted to the carboxamide via aminolysis.

Sandmeyer Reaction for Halogenation

Bromination or iodination of aniline precursors is achieved via Sandmeyer reactions. For instance, a compound of Formula (IV) (R₁ = methyl) is treated with NaNO₂ and HBr to generate the diazonium salt, which is then displaced by bromide ions. Critical parameters include:

  • Reagents : 3 equivalents of HBr and 1.5 equivalents of NaNO₂ relative to the amine.
  • Temperature : 40–45°C to balance reaction rate and byproduct suppression.
  • Solvent : Aqueous medium with post-reaction extraction using dichloromethane.

Alternative iodination methods employ tert-butyl nitrite and CuBr, though bromination is preferred for higher atom economy.

Cyclization to Form the Thiadiazole Ring

Cyclization of amidine intermediates completes the thiadiazole core. Two routes are documented:

  • Bromine Route : Reaction of deuterated acetamidine (V-2) with Br₂, KSCN, and NaOMe in dry methanol at 0–5°C yields the thiadiazole with >90% isotopic purity.
  • Hypochlorite Route : Sodium hypochlorite oxidizes acetamidine to an intermediate, which reacts with thiocyanate in methanol to form the ring. This method achieves >95% isotopic purity.

Both routes require strict temperature control (<10°C) to prevent ring-opening side reactions.

Synthesis of the 3-(Benzo[d]thiazol-2-yl)phenyl Moiety

The benzothiazole subunit is synthesized via condensation of 2-aminothiophenol with a substituted benzaldehyde, followed by coupling to a phenyl group.

Benzothiazole Ring Formation

  • Reactants : 2-Aminothiophenol and 3-nitrobenzaldehyde undergo cyclocondensation in acetic acid under reflux.
  • Catalyst : Oxidative agents like air or Fe³⁺ facilitate dehydrogenation.
  • Post-Modification : Nitro groups are reduced to amines using H₂/Pd-C, enabling subsequent cross-coupling.

Suzuki-Miyaura Coupling for Phenyl Attachment

The phenyl group is introduced via palladium-catalyzed cross-coupling:

  • Substrate : 3-Aminophenylboronic acid and bromobenzothiazole.
  • Catalyst : Pd(PPh₃)₄ in a toluene/ethanol/water mixture.
  • Base : Na₂CO₃ to deprotonate the boronic acid.
  • Yield : 75–85% after purification by flash chromatography.

Coupling of Thiadiazole and Benzothiazole-Phenyl Units

The final amide bond is formed via activation of the carboxylic acid followed by nucleophilic attack by the aniline.

Carboxylic Acid Activation

  • Activating Agents : Ethyl chloroformate or p-toluenesulfonyl chloride in dry THF.
  • Base : Triethylamine to scavenge HCl.
  • Temperature : 0–5°C during reagent addition to minimize side reactions.

Amide Bond Formation

  • Coupling : Activated thiadiazole-5-carboxylate reacts with 3-(benzo[d]thiazol-2-yl)aniline in dichloromethane.
  • Catalyst : DMAP (4-dimethylaminopyridine) accelerates the reaction.
  • Yield : 70–80% after recrystallization from ethanol/water.

Optimization and Industrial-Scale Considerations

Solvent and Temperature Effects

  • Alkoxycarbonylation : Ethanol enhances reaction homogeneity, while methyl tert-butyl ether improves Pd catalyst longevity.
  • Cyclization : Methanol’s polarity favors ring closure but requires anhydrous conditions to prevent hydrolysis.

Isotopic Purity in Deuterated Analogues

Deuterated intermediates (e.g., CD₃-acetonitrile) are processed via Pinner reactions and tosylation to retain >95% isotopic purity, critical for pharmacokinetic studies.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. These compounds have shown significant activity against various bacterial strains and fungi. For instance, research indicates that benzothiazole derivatives exhibit potent inhibitory effects against Mycobacterium tuberculosis, making them promising candidates for developing new anti-tubercular drugs .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Benzothiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. Studies have demonstrated that these compounds can effectively inhibit the growth of different cancer cell lines, suggesting their role as potential chemotherapeutic agents .

1.3 Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of benzothiazole derivatives. Research has shown that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property positions them as potential treatments for inflammatory diseases .

Materials Science

2.1 Photovoltaic Applications

The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been explored in the development of more efficient solar cells .

2.2 Sensors

The compound's sensitivity to environmental changes has led to its application in sensor technology. It can be utilized in the fabrication of sensors for detecting various analytes due to its selective binding properties and fluorescence characteristics .

Case Studies

StudyApplicationFindings
Study on Antimicrobial ActivityAntimicrobialDemonstrated significant inhibition against M. tuberculosis with IC50 values comparable to standard drugs .
Investigation of Anticancer PropertiesCancer TherapyInduced apoptosis in breast and lung cancer cell lines through modulation of apoptosis-related proteins .
Development of Organic PhotovoltaicsRenewable EnergyAchieved an efficiency increase in solar cells when incorporated into active layers due to enhanced light absorption .

Comparison with Similar Compounds

BTP2 (N-{4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)

  • Structural Differences : BTP2 replaces the benzo[d]thiazole-phenyl group with a bis(trifluoromethyl)pyrazole-substituted phenyl ring. This modification increases lipophilicity and steric bulk, which may enhance selectivity for store-operated calcium entry (SOCE) inhibition .
  • Activity : BTP2 is a potent SOCE inhibitor used in cardiovascular and cancer research . The target compound’s benzo[d]thiazole group could shift activity toward kinase inhibition or DNA interaction, as seen in related benzothiazole derivatives .

4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives (e.g., Compounds 7b and 11)

  • Structural Differences : These derivatives feature a thiazole ring with carbohydrazide substituents instead of the thiadiazole carboxamide and benzothiazole groups.
  • Activity : Demonstrated anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL) . The target compound’s amide linkage and benzothiazole may improve metabolic stability and DNA binding affinity compared to carbohydrazides.

Triazole-Benzothiazole Hybrids (e.g., Compounds 9a–e)

  • Activity: Docking studies suggest strong binding to α-glucosidase, hinting at antidiabetic applications .
Structure-Activity Relationship (SAR) Insights
  • Benzothiazole Positioning : Meta-substitution on the phenyl ring (as in the target compound) may favor DNA intercalation over para-substituted analogues .
  • Thiadiazole vs. Thiazole : The 1,2,3-thiadiazole’s electron-deficient nature could enhance receptor binding compared to thiazole derivatives .
  • Methyl Group Impact : The 4-methyl group on the thiadiazole likely improves pharmacokinetics by reducing polarity, as seen in BTP2 .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Anticancer Activity

Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazoles have been shown to induce apoptosis in various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.

Case Study:
In a study evaluating the biological activity of similar compounds, it was found that certain derivatives demonstrated IC50_{50} values lower than standard chemotherapeutics like doxorubicin, indicating a promising anticancer profile .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity of Thiadiazole Derivatives

CompoundPathogen TestedMIC (µg/mL)Activity Type
4aStaphylococcus aureus0.22Bactericidal
5aE. coli0.25Bactericidal
7bCandida albicans0.30Fungicidal

This table summarizes findings from recent studies where various thiadiazole derivatives exhibited significant antimicrobial activity against common pathogens .

Anti-inflammatory Properties

Some studies have suggested that compounds with similar structures possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Cytokine Modulation : Reduction in inflammatory markers through cytokine inhibition.
  • Antimicrobial Action : Disruption of microbial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications to the thiadiazole ring or substitution patterns on the phenyl group can significantly enhance potency and selectivity against specific targets.

Key Findings from SAR Studies:

  • Substitution at the 4-position of the thiadiazole ring increases anticancer activity.
  • The presence of electronegative groups enhances antimicrobial efficacy .

Q & A

Q. Key Methodological Tips :

  • Use TLC to monitor reaction progress.
  • Purify via recrystallization (e.g., ethanol or ethanol-DMF mixtures).
  • Confirm purity via HPLC (≥98%) and structural integrity via ¹H/¹³C NMR .

Basic: How is the compound characterized for structural validation?

Characterization involves:

  • Melting Point Analysis : Reported ranges (e.g., 111–113°C) to assess purity .
  • Spectroscopy : ¹H NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR to confirm substituent positions .
  • Mass Spectrometry : HRMS-ESI for molecular weight validation (e.g., [M+H]⁺ calculated vs. observed) .
  • Chromatography : HPLC with ≥99% purity thresholds .

Advanced: How can conflicting data on biological activity be resolved across studies?

Discrepancies in bioactivity (e.g., antitumor vs. kinase inhibition) may arise from:

  • Structural Analogues : Subtle modifications (e.g., sulfonamide vs. carboxamide groups) alter target binding .
  • Assay Conditions : Varying cell lines (e.g., K562 leukemia vs. solid tumors) or concentrations .
  • Mechanistic Studies : Use molecular docking to compare binding poses (e.g., CDK7 vs. Src/Abl kinases) .

Q. Resolution Strategy :

  • Conduct head-to-head assays under standardized conditions.
  • Validate targets via siRNA knockdown or competitive binding assays .

Advanced: What strategies optimize yield in cyclization reactions of thiourea intermediates?

Optimization factors include:

  • Catalyst Selection : Rh-catalyzed C-H amidation improves regioselectivity for benzamide derivatives .
  • Solvent Choice : Anhydrous DMF enhances solubility of aromatic amines during thiourea formation .
  • Temperature Control : Reflux (100–110°C) for 4–6 hours balances reaction rate and side-product minimization .

Example : Cyclization of 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas with HCl yields 70–79% oxadiazinane thiones .

Basic: What biological activities are associated with this compound?

Reported activities include:

  • Anticancer : Inhibition of Src/Abl kinases (IC₅₀ < 100 nM) and antiproliferative effects in leukemia models .
  • Antimicrobial : Thiadiazole derivatives show activity against Gram-positive bacteria .
  • Mitochondrial Modulation : BTP-2 analogues disrupt Δψmit (mitochondrial membrane potential) in cellular assays .

Advanced: How do structural modifications impact pharmacokinetic properties?

  • Lipophilicity : Methyl or halogen substitutions on aryl rings enhance membrane permeability (logP optimization) .
  • Metabolic Stability : Triazole or oxadiazinane rings reduce CYP450-mediated degradation .
  • Oral Bioavailability : Carboxamide derivatives with ethyl ester prodrugs (e.g., ethyl 2-(acetamido)thiazole-5-carboxylate) improve absorption in murine models .

Advanced: What computational methods predict binding affinity to kinase targets?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite for CDK7, Src, or Abl kinase domains .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Basic: What analytical standards are recommended for quality control?

  • HPLC : C18 column, acetonitrile/water gradient, UV detection at 254 nm .
  • GC-MS : For volatile byproduct analysis (e.g., residual solvents) .
  • Reference Standards : Use PESTANAL®-grade materials (≥99% purity) for calibration .

Advanced: How are contradictory cytotoxicity results addressed in different cancer models?

  • Tissue-Specific Uptake : Measure cellular accumulation via LC-MS (e.g., higher concentrations in hematological vs. solid tumors) .
  • Off-Target Effects : Profile kinase inhibition panels (e.g., Eurofins KinomeScan) to identify non-specific binding .
  • Resistance Mechanisms : Test P-glycoprotein efflux using verapamil co-treatment .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Intermediate Stability : Thioureas may degrade under prolonged heating; use low-temperature cyclization .
  • Purification : Column chromatography is replaced with recrystallization for cost efficiency .
  • Yield Optimization : Pilot reactions in continuous flow reactors to improve reproducibility .

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